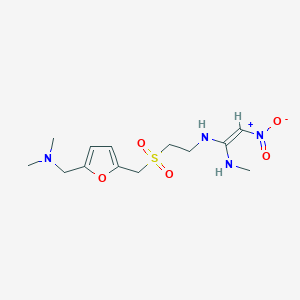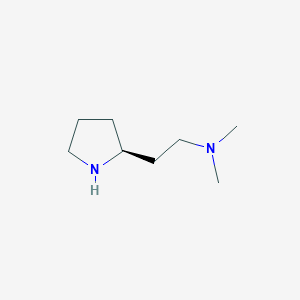![molecular formula C7H5F2N3 B13139758 2-(Difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13139758.png)
2-(Difluoromethyl)imidazo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound belongs to the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)imidazo[1,2-b]pyridazine typically involves a two-step one-pot method. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction conditions are generally mild, and the process yields the desired product in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable nature of the two-step one-pot synthesis makes it a viable option for industrial applications. The use of readily available starting materials and mild reaction conditions further supports its potential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It undergoes substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides and nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazine oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)imidazo[1,2-b]pyridazine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of the IL-17A pathway, which plays a crucial role in inflammatory and autoimmune diseases . The compound binds to the IL-17A receptor, thereby blocking the signaling pathway and reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrazines
- Imidazo[1,2-b]pyridines
Uniqueness
2-(Difluoromethyl)imidazo[1,2-b]pyridazine stands out due to its unique difluoromethyl group, which enhances its biological activity and stability. This structural feature differentiates it from other similar compounds and contributes to its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C7H5F2N3 |
|---|---|
Peso molecular |
169.13 g/mol |
Nombre IUPAC |
2-(difluoromethyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H5F2N3/c8-7(9)5-4-12-6(11-5)2-1-3-10-12/h1-4,7H |
Clave InChI |
YHERLMKXZUUQJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CN2N=C1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13139695.png)

![3-Oxazolidinyloxy,2-[(11R)-14-hydroxy-18,18-dimethyl-14-oxido-9-oxo-11-[[(1-oxohexadecyl)oxy]methyl]-10,13,15-trioxa-18-azonia-14-phosphanonadec-1-yl]-4,4-dimethyl-2-octyl-,innersalt](/img/structure/B13139704.png)

![6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)



![2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13139731.png)




